

Boc-PEG8-Boc structure and molecular weight

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Compound of Interest

Compound Name: *Boc-PEG8-Boc*

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An In-Depth Guide to **Boc-PEG8-Boc**: Structure, Properties, and Applications For researchers, scientists, and drug development professionals, polyethylene glycol (PEG) linkers are indispensable tools for modifying therapeutic molecules and probes. Among these, bifunctional linkers with discrete PEG lengths and terminal protecting groups offer precise control over the synthesis of complex bioconjugates. This technical guide focuses on **Boc-PEG8-Boc**, a homobifunctional linker featuring an octaethylene glycol (PEG8) spacer capped at both ends with acid-labile tert-butyloxycarbonyl (Boc) protecting groups.

Core Structure and Molecular Weight

Boc-PEG8-Boc, systematically named di-tert-butyl (3,6,9,12,15,18,21,24-octaohexacosane-1,26-diyl)bis(carbamate), is built upon a discrete PEG8 chain. This central hydrophilic spacer enhances the aqueous solubility of the molecule and its conjugates. Each terminus of the PEG chain is functionalized with an amine, which is subsequently protected by a Boc group. This symmetrical design is ideal for linking two identical or different molecular entities after deprotection.

The key physicochemical properties of the core **Boc-PEG8-Boc** structure are detailed below.

Property	Value
Systematic Name	di-tert-butyl (3,6,9,12,15,18,21,24-octaoxahexacosane-1,26-diyl)bis(carbamate)
Synonym	Boc-NH-PEG8-NH-Boc
Molecular Formula	C ₂₆ H ₅₂ N ₂ O ₁₁
Molecular Weight	568.70 g/mol

Below is a diagrammatic representation of the **Boc-PEG8-Boc** chemical structure.

Chemical structure of **Boc-PEG8-Boc**.

Physicochemical Data of Related Boc-PEG8 Derivatives

While **Boc-PEG8-Boc** is a foundational homobifunctional linker, a variety of heterobifunctional Boc-PEG8 derivatives are commercially available, enabling diverse and complex synthetic strategies. The table below summarizes the properties of several common derivatives, providing a comparative overview for selecting the appropriate reagent.

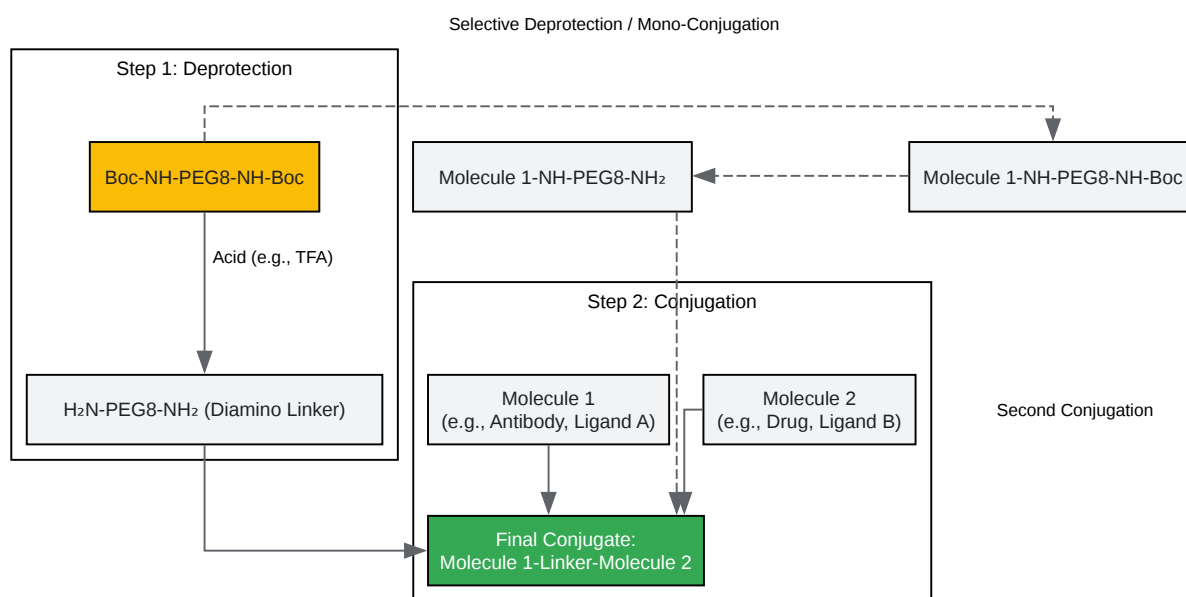
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Boc-NH-PEG8-NH ₂	1052207-59-6	C ₂₃ H ₄₈ N ₂ O ₁₀	512.63	≥95%
Boc-NH-PEG8-COOH	1334169-93-5	C ₂₄ H ₄₇ NO ₁₂	541.6	≥95%
Boc-NH-PEG8-Azide	2231845-12-6	C ₂₃ H ₄₆ N ₄ O ₉	538.64	≥95%
Boc-NH-PEG8-Alkyne	2183440-31-3	C ₂₄ H ₄₅ NO ₁₀	507.61	≥95%

Key Applications in Research and Drug Development

The utility of **Boc-PEG8-Boc** and its derivatives stems from the combination of a hydrophilic PEG spacer and the versatile Boc protecting group. This structure is particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3][4][5]}

- **Antibody-Drug Conjugates (ADCs):** PEG linkers enhance the solubility and stability of ADCs, prolong their circulation half-life, and can reduce immunogenicity. The defined length of the PEG8 spacer allows for precise control over the distance between the antibody and the cytotoxic payload.
- **PROTACs:** In PROTACs, the linker connects a target protein ligand to an E3 ubiquitin ligase ligand. The linker's length and composition are critical for inducing the formation of a stable ternary complex, and PEG chains are frequently used to optimize this interaction and improve the molecule's overall properties.
- **Bioconjugation and Surface Modification:** The terminal functional groups, revealed after Boc deprotection, can be used to attach the PEG linker to proteins, peptides, nanoparticles, or surfaces to improve solubility and reduce non-specific binding.

The general workflow for using a homobifunctional Boc-PEG linker in a conjugation strategy is depicted below.



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General workflow for bioconjugation using a Boc-protected diamino-PEG linker.

Experimental Protocols

Successful use of **Boc-PEG8-Boc** hinges on reliable protection and deprotection methodologies. Below are standard, detailed protocols for these essential steps.

Protocol 1: Boc Protection of a PEG-Diamine

This protocol describes the procedure for protecting a diamino-PEG derivative with di-tert-butyl dicarbonate (Boc anhydride).

Materials:

- Amino-terminated PEG derivative

- Di-tert-butyl dicarbonate (Boc₂O)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Magnetic stirrer and stir bar
- Round-bottom flask
- Nitrogen or Argon atmosphere setup

Procedure:

- Dissolve the amino-terminated PEG derivative (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
- Add DIPEA (4-6 equivalents) to the solution to act as a non-nucleophilic base.
- In a separate container, dissolve di-tert-butyl dicarbonate (2-3 equivalents) in a minimal amount of anhydrous DCM.
- Add the Boc₂O solution dropwise to the stirring PEG solution at room temperature.
- Allow the reaction to stir for 3-18 hours.
- Monitor the reaction for the disappearance of the free amine using a suitable method, such as a Kaiser test or TLC analysis.
- Upon completion, the reaction mixture can be concentrated under reduced pressure. The product is typically purified using column chromatography to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection Using Trifluoroacetic Acid (TFA)

This is a standard and efficient method for removing the Boc protecting group to reveal the free amine.

Materials:

- Boc-protected PEG compound
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM), anhydrous
- Optional: Scavenger, such as triisopropylsilane (TIS)
- Rotary evaporator

Procedure:

- Dissolve the Boc-protected PEG compound in anhydrous DCM (a typical concentration is 0.1-0.2 M).
- Cool the solution to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
- Slowly add TFA to the stirred solution. A common final concentration is 20-50% TFA by volume (v/v). For substrates sensitive to cationic side reactions, a scavenger like TIS (2.5-5% v/v) can be added.
- Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.
- Continue stirring for 1-3 hours. Monitor the deprotection via TLC or LC-MS until the starting material is fully consumed.
- Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual acid, co-evaporate the residue with toluene or DCM several times.
- The resulting product is the amine-TFA salt, which can often be used directly in subsequent reactions or neutralized through an aqueous basic wash or by using a basic ion-exchange resin to yield the free amine.

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